7-Bromo-5-iodo-1,3-benzoxazole

Site-Selective Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry Scaffolds

Procure 7-Bromo-5-iodo-1,3-benzoxazole (CAS 1845689-86-2) to unlock orthogonal C5-iodo and C7-bromo reactivity. This unique halogenation pattern enables clean, sequential Suzuki-Miyaura cross-couplings without protecting group strategies—first at C5 under mild conditions, then at C7 using forcing catalysts. Essential for generating diverse 5,7-disubstituted benzoxazole libraries for medicinal chemistry programs, particularly CETP inhibitors (IC50 28 nM). Designed for automated parallel synthesis, this building block ensures regiochemical precision unattainable with symmetric dihalides.

Molecular Formula C7H3BrINO
Molecular Weight 323.915
CAS No. 1845689-86-2
Cat. No. B2388681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-iodo-1,3-benzoxazole
CAS1845689-86-2
Molecular FormulaC7H3BrINO
Molecular Weight323.915
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=CO2)Br)I
InChIInChI=1S/C7H3BrINO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H
InChIKeyXIYYYYZFFLRBBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-iodo-1,3-benzoxazole (CAS 1845689-86-2): A 5,7-Dihalogenated Benzoxazole Scaffold for Orthogonal Cross-Coupling


7-Bromo-5-iodo-1,3-benzoxazole (CAS 1845689-86-2) is a heterocyclic building block featuring a benzoxazole core with bromine at the 7-position and iodine at the 5-position . This specific halogenation pattern enables sequential, site-selective functionalization via cross-coupling reactions, distinguishing it from mono-halogenated or symmetrically dihalogenated benzoxazole analogs . Its procurement is driven by the need for precise regiochemical control in the construction of 5,7-disubstituted benzoxazole libraries, a motif validated for biological activity in medicinal chemistry programs [1].

Why Generic Benzoxazoles Cannot Replace 7-Bromo-5-iodo-1,3-benzoxazole for Site-Selective Library Synthesis


Substituting 7-bromo-5-iodo-1,3-benzoxazole with a symmetric 5,7-dibromo analog or a mono-halogenated benzoxazole directly compromises the efficiency and precision of divergent library synthesis. The orthogonal reactivity conferred by the C5-iodo and C7-bromo substituents is essential for achieving clean, sequential cross-couplings without complex protecting group strategies or inseparable mixtures of regioisomers . Using a symmetric dihalide like 5,7-dibromobenzoxazole leads to statistical mixtures and reduced yields due to competitive coupling at both sites, a limitation that the inherent electronic and steric bias of the C5-iodo/C7-bromo system overcomes [1].

7-Bromo-5-iodo-1,3-benzoxazole: Quantitative Differentiation Evidence Against Halogenated Analogs


Orthogonal Cross-Coupling Reactivity: Programmed Regiocontrol at C5 vs. C7 Positions

The orthogonal reactivity of the C5-iodo and C7-bromo substituents in 7-bromo-5-iodo-1,3-benzoxazole enables sequential, regioselective Suzuki-Miyaura couplings. The C5 position, para to the imine nitrogen, is electronically activated for oxidative addition and sterically accessible, reacting preferentially under mild conditions . In contrast, the C7 position is ortho to the ring oxygen, creating a sterically hindered and electronically deactivated environment, requiring more forcing conditions for functionalization . This inherent bias is not present in symmetric 5,7-dibromobenzoxazole, which yields statistical mixtures of mono- and bis-coupled products.

Site-Selective Synthesis Palladium-Catalyzed Cross-Coupling Medicinal Chemistry Scaffolds

Accelerated Reaction Kinetics via Orthogonal Halide Leaving Groups

In copper-catalyzed intramolecular O-arylation for benzoxazole formation, the relative reactivity of ortho-haloanilides follows the established order I > Br > Cl, consistent with oxidative addition being the rate-determining step [1]. The presence of an iodine atom in 7-bromo-5-iodo-1,3-benzoxazole at the C5 position provides a kinetically distinct reaction site compared to the C7-bromo position, facilitating sequential functionalization with higher fidelity than symmetric dihalo (e.g., dibromo) analogs.

Copper Catalysis Reaction Kinetics Parallel Synthesis

Validation of 5,7-Disubstitution as a Pharmacologically Relevant Vector

A structure-activity relationship (SAR) study on 2-arylbenzoxazoles as CETP inhibitors identified substitution at both the 5- and 7-positions as beneficial for enhancing potency [1]. The lead compound (Compound 47) in this series, a 5,7-disubstituted benzoxazole, inhibited CETP with an IC50 of 28 nM [1]. This finding establishes the 5,7-disubstitution pattern as a validated pharmacophoric element, providing a clear rationale for procuring and utilizing 5,7-dihalogenated building blocks like 7-bromo-5-iodo-1,3-benzoxazole for medicinal chemistry exploration.

CETP Inhibition SAR Cardiovascular Drug Discovery

High Purity and Reliable Procurement: GC-Assured 98.9% Purity

Commercially available 7-bromo-5-iodo-1,3-benzoxazole is supplied with a verified purity of 98.9% by GC area (typical batch Certificate of Analysis value), as specified by Apollo Scientific . This contrasts with lower purity grades (e.g., 95-97%) often found for other custom-synthesized dihalogenated heterocycles, which can contain regioisomeric or dehalogenated impurities that confound biological assays and cross-coupling yields.

Chemical Procurement Quality Assurance Reproducible Synthesis

High-Impact Procurement Scenarios for 7-Bromo-5-iodo-1,3-benzoxazole in Research and Development


Divergent Synthesis of 5,7-Disubstituted Benzoxazole Libraries for SAR Exploration

Medicinal chemistry teams can leverage the orthogonal reactivity of 7-bromo-5-iodo-1,3-benzoxazole to efficiently generate diverse libraries of 5,7-disubstituted benzoxazoles. This is achieved through sequential, site-selective Suzuki-Miyaura couplings: first at the electronically activated C5-iodo position under mild conditions (e.g., Pd(PPh3)4, 60-70 °C), followed by coupling at the sterically hindered C7-bromo position using a more forcing catalyst system (e.g., Pd(dppf)Cl2, 100-110 °C) . This 'programmable' functionalization streamlines the exploration of the 5,7-disubstituted vector, a strategy validated for CETP inhibition where a 28 nM lead compound was identified [1].

Synthesis of CETP Inhibitor Analogs and Cardiovascular Drug Leads

For programs focused on cardiovascular disease, specifically those targeting cholesterol ester transfer protein (CETP), 7-bromo-5-iodo-1,3-benzoxazole serves as a direct precursor for synthesizing analogs of the lead 5,7-disubstituted benzoxazole inhibitor [1]. The specific substitution pattern on the benzoxazole core is crucial for the observed potency (IC50 = 28 nM). Procuring this building block enables the rapid investigation of SAR around this validated chemotype, avoiding the need to build the core from scratch.

Building Blocks for High-Throughput and Parallel Synthesis

The high purity (98.9% by GC) and differential reactivity of its halogen atoms make 7-bromo-5-iodo-1,3-benzoxazole an ideal substrate for automated parallel synthesis platforms. Its use in copper-catalyzed cyclizations and subsequent cross-couplings benefits from the established reactivity order (I > Br > Cl) [2], ensuring robust and predictable reaction kinetics crucial for generating high-quality compound collections for screening.

Synthesis of Advanced Intermediates for Materials Science

The ability to selectively install different aromatic or heteroaromatic groups at the 5- and 7-positions of the benzoxazole core provides access to novel, unsymmetrical π-conjugated molecules. Such compounds are of interest as fluorescent probes or components in organic electronics where the electronic and steric properties of the substituents can be finely tuned. The orthogonal halides in 7-bromo-5-iodo-1,3-benzoxazole are essential for constructing these defined, asymmetric architectures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-iodo-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.